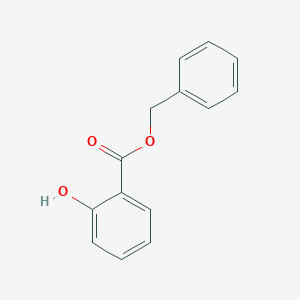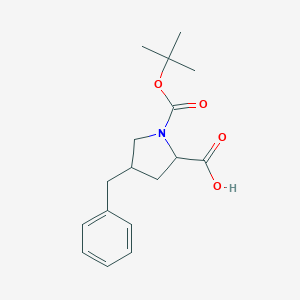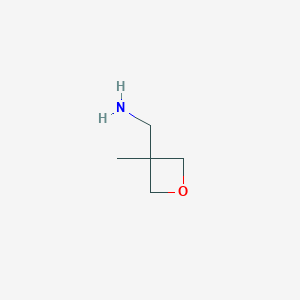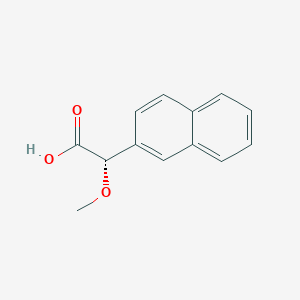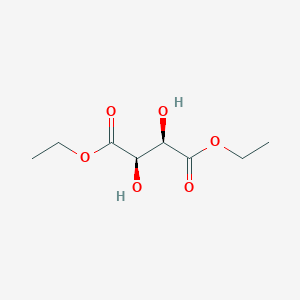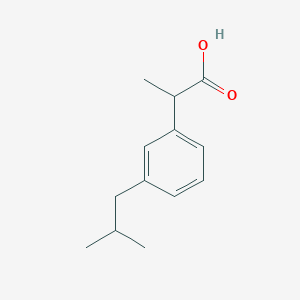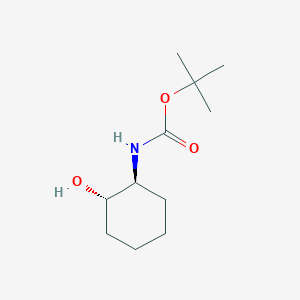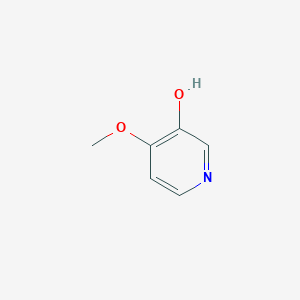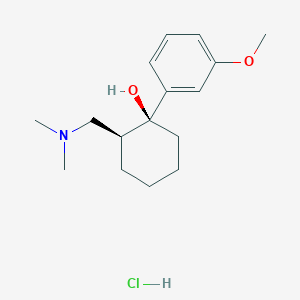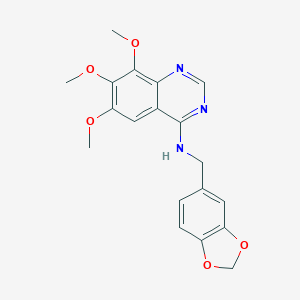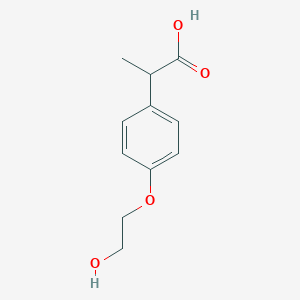
2-(4-Hydroxyethoxyphenyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxyethoxyphenyl)propionic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and fever reduction. It was first synthesized in the 1960s and has since become one of the most widely used drugs in the world. In
Wirkmechanismus
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting COX enzymes, 2-(4-Hydroxyethoxyphenyl)propionic acid reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Ibuprofen has been shown to have a number of biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins. It also reduces pain and fever by blocking the transmission of pain signals to the brain. In addition, 2-(4-Hydroxyethoxyphenyl)propionic acid has been shown to have antioxidant properties, which may contribute to its potential in the treatment of Alzheimer's disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-Hydroxyethoxyphenyl)propionic acid in lab experiments is its widespread availability and low cost. It is also relatively easy to synthesize and can be produced on a large scale. However, one limitation of 2-(4-Hydroxyethoxyphenyl)propionic acid is its non-specificity. It inhibits both COX-1 and COX-2 enzymes, which can lead to unwanted side effects such as gastrointestinal bleeding and renal toxicity.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-Hydroxyethoxyphenyl)propionic acid. One area of interest is its potential in the treatment of Alzheimer's disease. Studies have shown that 2-(4-Hydroxyethoxyphenyl)propionic acid may reduce the risk of developing Alzheimer's disease and may also slow the progression of the disease. Another area of interest is its potential in the treatment of cancer. Studies have shown that 2-(4-Hydroxyethoxyphenyl)propionic acid may inhibit the growth of cancer cells and may also enhance the effectiveness of chemotherapy drugs. Additionally, research on the development of more specific COX inhibitors may lead to the development of safer and more effective anti-inflammatory drugs.
Synthesemethoden
The synthesis method of 2-(4-Hydroxyethoxyphenyl)propionic acid involves the condensation of 4-isobutylphenol with ethyl chloroacetate to form 4-isobutylphenyl ethylacetate. This intermediate is then hydrolyzed with sodium hydroxide to form 2-(4-Hydroxyethoxyphenyl)propionic acid. The process is relatively simple and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
Ibuprofen has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and headaches. In addition, 2-(4-Hydroxyethoxyphenyl)propionic acid has been shown to have potential in the treatment of Alzheimer's disease, cancer, and cystic fibrosis.
Eigenschaften
CAS-Nummer |
144236-88-4 |
|---|---|
Produktname |
2-(4-Hydroxyethoxyphenyl)propionic acid |
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-[4-(2-hydroxyethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-8(11(13)14)9-2-4-10(5-3-9)15-7-6-12/h2-5,8,12H,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
OULXIEDQQFKLQT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OCCO)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OCCO)C(=O)O |
Synonyme |
2-(4-hydroxyethoxyphenyl)propionic acid 4-HEPA-PrOH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




